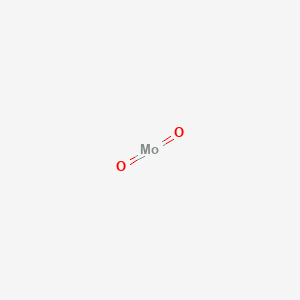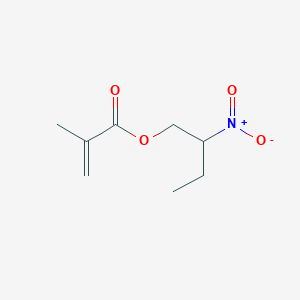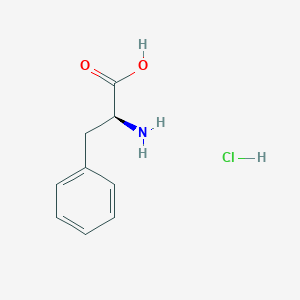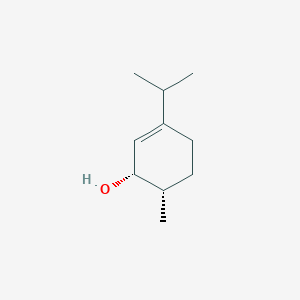
(1S,6S)-6-Methyl-3-propan-2-ylcyclohex-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,6S)-6-Methyl-3-propan-2-ylcyclohex-2-en-1-ol is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly known as carvone, and it is found in various plants, including spearmint, caraway, and dill. Carvone has been used for centuries in traditional medicine to treat various ailments, including digestive disorders, headaches, and respiratory issues. In recent years, carvone has been the subject of extensive scientific research, which has revealed its potential therapeutic benefits.
Mechanism Of Action
The mechanism of action of carvone is not fully understood. However, studies have suggested that carvone exerts its therapeutic effects by modulating various signaling pathways in the body, including the NF-κB pathway and the MAPK pathway.
Biochemical And Physiological Effects
Carvone has been shown to exhibit various biochemical and physiological effects in the body. Some of these effects include:
1. Antioxidant activity: Carvone has been shown to possess antioxidant properties, which help to protect the body against oxidative stress.
2. Analgesic activity: Carvone has been shown to possess analgesic properties, which make it a potential candidate for the treatment of pain.
3. Gastroprotective activity: Carvone has been shown to possess gastroprotective properties, which make it a potential candidate for the treatment of gastrointestinal disorders.
Advantages And Limitations For Lab Experiments
Carvone has several advantages as a compound for laboratory experiments. Firstly, it is readily available and relatively inexpensive. Secondly, it is stable and can be stored for long periods without significant degradation. However, there are also some limitations associated with the use of carvone in laboratory experiments. For example, carvone has low solubility in water, which can make it challenging to administer in certain experimental settings.
Future Directions
There are several future directions for research on carvone. Some of these include:
1. Clinical trials: There is a need for clinical trials to determine the safety and efficacy of carvone in humans.
2. Mechanistic studies: Further studies are needed to elucidate the precise mechanism of action of carvone.
3. Formulation development: There is a need for the development of novel formulations of carvone that can enhance its solubility and bioavailability.
Conclusion:
In conclusion, carvone is a chemical compound with significant potential therapeutic applications. It has been shown to possess antimicrobial, anti-inflammatory, and anticancer properties, among others. Further research is needed to fully understand the mechanism of action of carvone and to develop novel formulations that can enhance its therapeutic potential.
Synthesis Methods
Carvone can be synthesized from limonene, which is a natural compound found in citrus fruits. The synthesis process involves the oxidation of limonene, which produces carvone. This process can be carried out using various oxidizing agents, including potassium permanganate, chromium trioxide, and peracids.
Scientific Research Applications
Carvone has been the subject of numerous scientific studies, which have revealed its potential therapeutic applications. Some of the areas where carvone has been studied include:
1. Antimicrobial activity: Carvone has been shown to exhibit antimicrobial activity against various pathogenic microorganisms, including bacteria, fungi, and viruses.
2. Anti-inflammatory activity: Carvone has been shown to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis and asthma.
3. Anticancer activity: Carvone has been shown to exhibit anticancer activity against various types of cancer, including breast, colon, and liver cancer.
properties
CAS RN |
18675-27-9 |
|---|---|
Product Name |
(1S,6S)-6-Methyl-3-propan-2-ylcyclohex-2-en-1-ol |
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(1S,6S)-6-methyl-3-propan-2-ylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)10(11)6-9/h6-8,10-11H,4-5H2,1-3H3/t8-,10+/m0/s1 |
InChI Key |
WEJSIMPWEOUMJB-WCBMZHEXSA-N |
Isomeric SMILES |
C[C@H]1CCC(=C[C@H]1O)C(C)C |
SMILES |
CC1CCC(=CC1O)C(C)C |
Canonical SMILES |
CC1CCC(=CC1O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



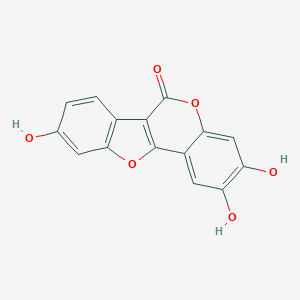
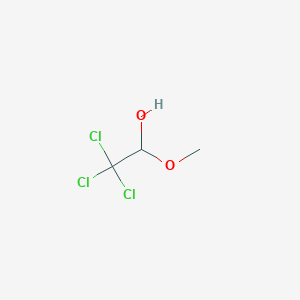
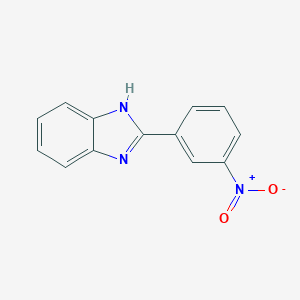
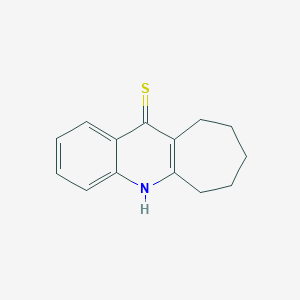
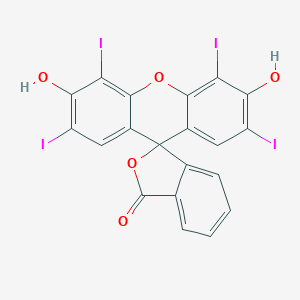
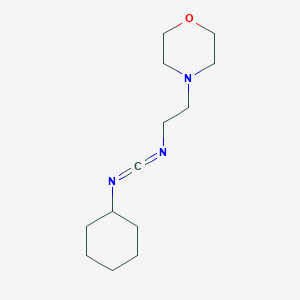
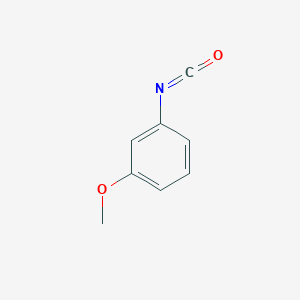
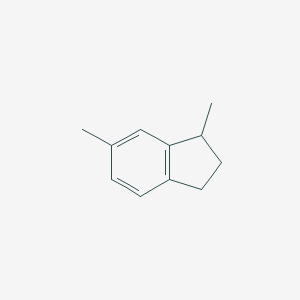
![1-Tert-butyl-4-[(4-tert-butylphenyl)methyl]benzene](/img/structure/B97359.png)

